![molecular formula C25H18ClNO4S2 B4617897 2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B4617897.png)
2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate
Overview
Description
Synthesis Analysis
The synthesis of similar thiazolidinone derivatives involves strategic organic synthesis techniques. For example, derivatives like 2-thioxo -3N-(2-ethoxyphenyl -5[4′-methyl -3′N-(2′-ethoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one have been synthesized and characterized by spectroscopic methods, including FT-IR, UV-Vis, and NMR, alongside quantum chemical calculations to understand their structural and electronic properties (Khelloul et al., 2022).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is typically confirmed through X-ray diffraction alongside spectroscopic techniques. This analysis reveals details about the compound's geometry, electronic structure, and potential for charge transfer within the molecule, critical for understanding its reactivity and properties (Yahiaoui et al., 2019).
Chemical Reactions and Properties
Thiazolidinone derivatives engage in various chemical reactions, attributing to their versatile chemical properties. Their reactivity can be explored through different functional group transformations, intermolecular interactions, and potential as NLO (Non-Linear Optical) materials, as evidenced by their dipole moment, polarizability, and hyperpolarizability analyses (Khelloul et al., 2022).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application in material science and pharmaceuticals. These properties are often determined through experimental methods such as X-ray crystallography and spectroscopic analyses (Khelloul et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are fundamental to the compound's applications. Thiazolidinone derivatives exhibit a range of chemical behaviors that can be modulated through structural modifications for desired outcomes (Zidar et al., 2009).
Scientific Research Applications
Synthesis and Derivative Development
This compound is instrumental in synthesizing a range of thiazoles and thiazolidinones, which are pivotal in medicinal chemistry for their diverse biological activities. For instance, the synthesis of thiazoles and their fused derivatives has been explored for antimicrobial activities, highlighting the compound's utility as a precursor for creating biologically active molecules with potential applications in combating various bacterial and fungal infections (Wardkhan et al., 2008). Furthermore, studies have shown its role in developing new series of pyrazolines based thiazolidin-4-one derivatives, emphasizing its versatility in drug design and synthesis (Patel et al., 2013).
Antimicrobial Activities
Significant research has been directed towards evaluating the antimicrobial efficacy of derivatives synthesized from this compound. It has been found to be a precursor in creating molecules with notable antibacterial and antifungal properties, underscoring its importance in developing new antimicrobial agents (Nasser et al., 2010). This aligns with the broader quest for novel antimicrobials in the face of rising antibiotic resistance.
properties
IUPAC Name |
[2-ethoxy-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClNO4S2/c1-2-30-21-14-16(12-13-20(21)31-24(29)18-10-6-7-11-19(18)26)15-22-23(28)27(25(32)33-22)17-8-4-3-5-9-17/h3-15H,2H2,1H3/b22-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNDUWOJKHULKN-JCMHNJIXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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